7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt
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Overview
Description
7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-sulfo-1-naphthylamine, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl, under alkaline conditions to form the azo dye.
Sulfonation: The resulting compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in biological staining techniques to visualize cellular components under a microscope.
Medicine
Diagnostic Tools: Used in diagnostic assays and tests due to its specific binding properties.
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Employed in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for their visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Direct Blue 1: A direct dye used in the textile industry.
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
Properties
CAS No. |
68966-85-8 |
---|---|
Molecular Formula |
C28H21N4Na3O11S4 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
trisodium;2-[4-[[3-hydroxy-1-oxo-1-[(4-sulfonatonaphthalen-1-yl)amino]butan-2-yl]diazenyl]-2-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H24N4O11S4.3Na/c1-14-7-10-21-25(26(14)47(41,42)43)44-28(30-21)19-9-8-16(13-23(19)46(38,39)40)31-32-24(15(2)33)27(34)29-20-11-12-22(45(35,36)37)18-6-4-3-5-17(18)20;;;/h3-13,15,24,33H,1-2H3,(H,29,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
KUEADJMKJSAMSJ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=C(C=C(C=C3)N=NC(C(C)O)C(=O)NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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